3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
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Overview
Description
3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is a complex organic compound that features a bromophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bromophenyl Intermediate: This involves the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The bromophenyl intermediate is then coupled with the Fmoc-protected amino acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry due to the presence of the Fmoc protecting group.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions and is later removed under basic conditions. The bromophenyl group can participate in various chemical transformations, enabling the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
- 3-(4-Methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
- 3-(4-Nitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Uniqueness
3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical modifications. The combination of the Fmoc protecting group and the bromophenyl moiety makes it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrNO4/c1-26(2,16-11-13-17(27)14-12-16)23(24(29)30)28-25(31)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPCFHUADZEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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